4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of benzodiazepine, a class of compounds known for their wide range of biological activities. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves several steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the diazepine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the benzodiazepine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Researchers use this compound to study the biological activities of benzodiazepine derivatives, including their interactions with various enzymes and receptors.
Medicine: Although not used therapeutically, it serves as a model compound to understand the pharmacokinetics and pharmacodynamics of benzodiazepine drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the research .
Comparison with Similar Compounds
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be compared with other benzodiazepine derivatives, such as:
Diazepam: A well-known benzodiazepine used therapeutically for its anxiolytic and sedative properties.
Oxazepam: Another therapeutic benzodiazepine with anxiolytic and hypnotic effects.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Biological Activity
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a synthetic compound that belongs to the class of benzodiazepines. These compounds are known for their diverse biological activities, including effects on the central nervous system (CNS), and potential therapeutic applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and databases.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 886364-23-4
- Structural Characteristics : The compound features a benzo[e][1,4]diazepine core structure with a Boc (tert-butyloxycarbonyl) protecting group and a methyl group at the 9-position.
Biological Activity Overview
The biological activities of this compound are primarily associated with its interaction with neurotransmitter systems and potential therapeutic effects.
Pharmacological Effects
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CNS Activity :
- Benzodiazepines are well-known for their anxiolytic, sedative, and muscle relaxant properties. Preliminary studies suggest that this compound may exhibit similar effects due to its structural resemblance to other benzodiazepines.
- A study indicated that related compounds demonstrate significant binding affinity to GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the brain .
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Neuroprotective Effects :
- Research has shown that certain diazepine derivatives can protect against neurodegeneration. Specifically, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology .
- The potential of this compound as a neuroprotective agent warrants further investigation.
Anticancer Activity
Recent studies have explored the anticancer properties of benzodiazepine derivatives. For example:
- Compounds similar to 4-Boc-9-Methyl have been found to induce apoptosis in various cancer cell lines by modulating cell cycle progression and inhibiting specific kinases involved in cancer proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives:
Properties
IUPAC Name |
tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENOWDAKOGMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649616 | |
Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-23-4 | |
Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886364-23-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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